1-methyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione
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Overview
Description
1H-Pyrrole-2,5-dione, 1-methyl-3-[(4-methylphenyl)amino]- (9CI) is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. This compound is known for its unique chemical structure, which includes a pyrrole ring substituted with a methyl group and a 4-methylphenylamino group. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 1-methyl-3-[(4-methylphenyl)amino]- involves several steps. One common method is the reaction of maleimide with aniline derivatives under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1-methyl-3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-methyl-3-[(4-methylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-methyl-3-[(4-methylphenyl)amino]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1-methyl-3-[(4-methylphenyl)amino]- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound lacks the methylamino group, which affects its reactivity and applications.
Maleimide derivatives: These compounds share the pyrrole-2,5-dione core but differ in their substituents, leading to variations in their chemical properties and uses.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-methyl-3-(4-methylanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)13-10-7-11(15)14(2)12(10)16/h3-7,13H,1-2H3 |
InChI Key |
ZFWARUPXYMGBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C |
Origin of Product |
United States |
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